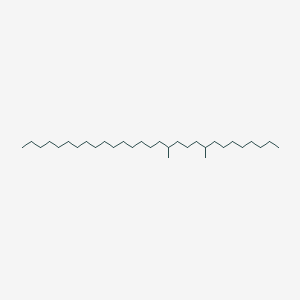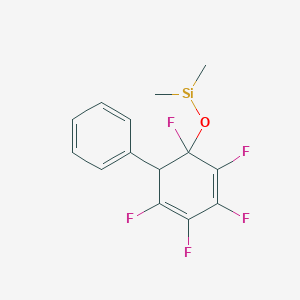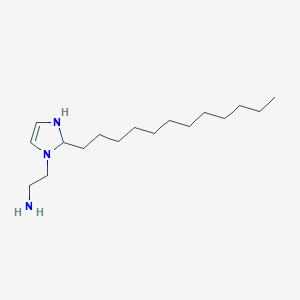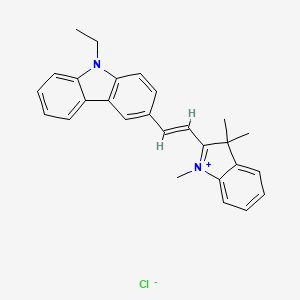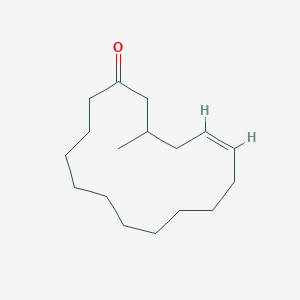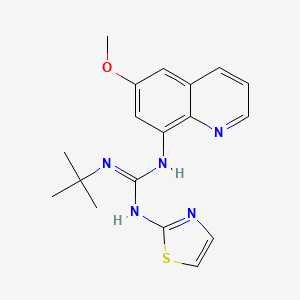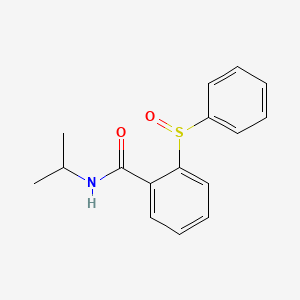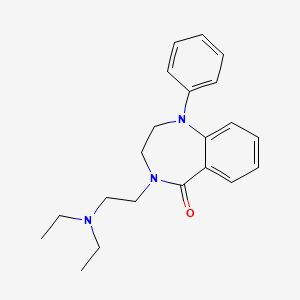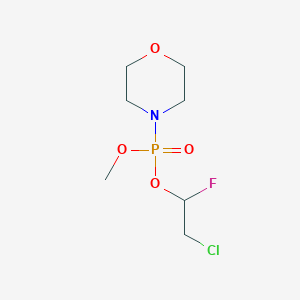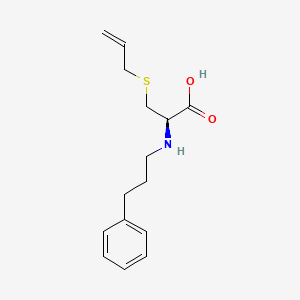silane CAS No. 71756-53-1](/img/structure/B14472747.png)
[(1-Methoxyprop-1-en-1-yl)sulfanyl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methoxyprop-1-en-1-yl)sulfanylsilane is an organosilicon compound characterized by the presence of a methoxyprop-1-en-1-yl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-1-en-1-yl)sulfanylsilane typically involves the reaction of 1-methoxyprop-1-ene with a thiol reagent in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxyprop-1-en-1-yl)sulfanylsilane may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality and efficiency.
化学反应分析
Types of Reactions
(1-Methoxyprop-1-en-1-yl)sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(1-Methoxyprop-1-en-1-yl)sulfanylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of (1-Methoxyprop-1-en-1-yl)sulfanylsilane involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the trimethylsilane moiety can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
(1-Methoxyprop-1-en-1-yl)sulfanylsilane can be compared with other similar compounds, such as:
(1-Methoxyprop-1-en-1-yl)thio(trimethyl)silane: Similar structure but with different substituents on the sulfur atom.
(1-Methoxyprop-1-en-1-yl)oxy(trimethyl)silane: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
(1-Methoxyprop-1-en-1-yl)amino(trimethyl)silane: Contains an amino group, which can significantly alter its reactivity and applications.
属性
CAS 编号 |
71756-53-1 |
|---|---|
分子式 |
C7H16OSSi |
分子量 |
176.35 g/mol |
IUPAC 名称 |
1-methoxyprop-1-enylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H16OSSi/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |
InChI 键 |
LYTBLIGQMCNAMI-UHFFFAOYSA-N |
规范 SMILES |
CC=C(OC)S[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


